

Mass Spectrometry Fragmentation of 2,4,6-Trifluoropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: **2,4,6-Trifluoropyrimidine**

Cat. No.: **B1266109**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron ionization mass spectrometry (EI-MS) fragmentation of **2,4,6-trifluoropyrimidine**. The information presented herein is crucial for the structural elucidation and purity assessment of this versatile heterocyclic building block, which holds significant potential in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of fluorine atoms can markedly enhance metabolic stability and binding affinity to biological targets.

Executive Summary

Mass spectrometry is an indispensable analytical technique for the characterization of novel synthetic compounds, providing vital information on molecular weight and structural features. This document provides a detailed overview of the fragmentation behavior of **2,4,6-trifluoropyrimidine** under electron ionization. It includes a summary of the mass-to-charge ratios (m/z) and relative intensities of the principal fragment ions, a proposed fragmentation pathway, and a generalized experimental protocol for acquiring such data. The presented data and visualizations serve as a valuable resource for researchers working with fluorinated pyrimidines.

Mass Spectrometry Data

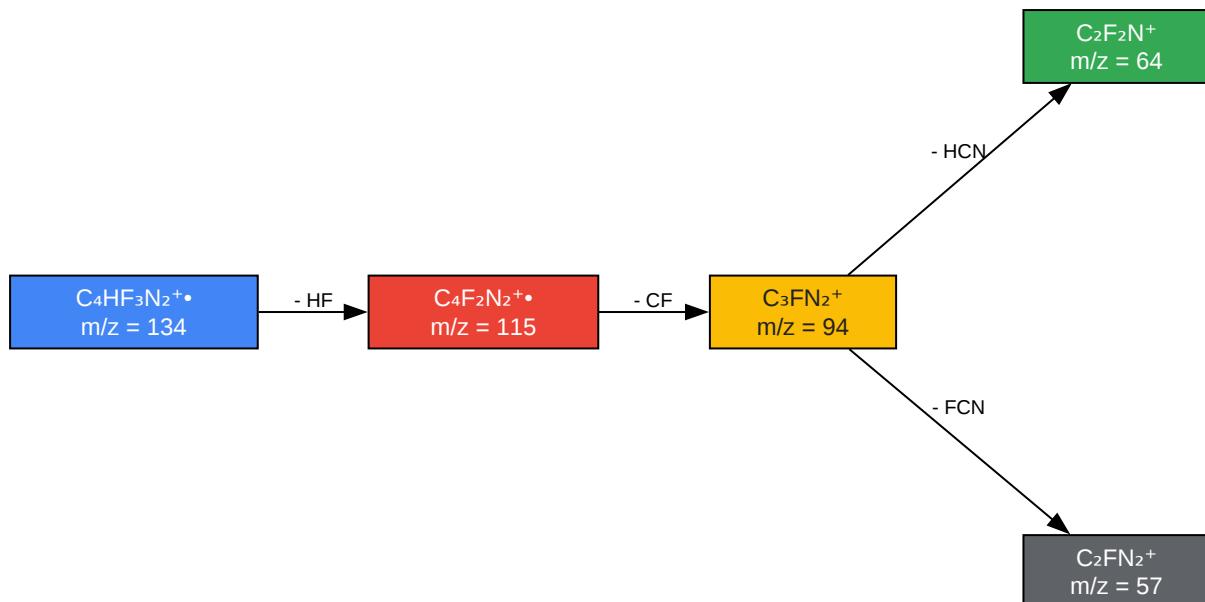
The electron ionization mass spectrum of **2,4,6-trifluoropyrimidine** is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below.

m/z	Relative Intensity (%)	Proposed Ion Formula	Proposed Fragment
134	100.0	$[\text{C}_4\text{HF}_3\text{N}_2]^{+\bullet}$	Molecular Ion
115	25.0	$[\text{C}_4\text{F}_2\text{N}_2]^{+\bullet}$	$[\text{M} - \text{HF}]^{+\bullet}$
94	12.5	$[\text{C}_3\text{FN}_2]^+$	$[\text{M} - \text{CF}]^+$
87	10.0	$[\text{C}_2\text{F}_3]^+$	
75	15.0	$[\text{C}_3\text{F}_2\text{N}]^+$	
69	8.0	$[\text{CF}_3]^+$	
64	20.0	$[\text{C}_2\text{F}_2\text{N}]^+$	
57	10.0	$[\text{C}_2\text{FN}_2]^+$	
50	8.0	$[\text{CF}_2]^+\bullet$	

Proposed Fragmentation Pathway

The fragmentation of **2,4,6-trifluoropyrimidine** under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 134). The subsequent fragmentation is likely dominated by the loss of neutral fragments such as hydrogen fluoride (HF) and difluorocarbene (CF_2), as well as radical species. The stability of the pyrimidine ring and the strong carbon-fluorine bonds influence the observed fragmentation pattern.

A proposed fragmentation pathway is illustrated in the diagram below. The molecular ion can undergo the loss of a hydrogen fluoride molecule to yield the ion at m/z 115. Subsequent fragmentations can involve ring cleavage and further loss of fluorine-containing species.

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Proposed fragmentation pathway of **2,4,6-trifluoropyrimidine**.

Experimental Protocols

While a specific experimental protocol for the provided spectrum is not available, a general procedure for obtaining an electron ionization mass spectrum of a solid compound like **2,4,6-trifluoropyrimidine** is outlined below.

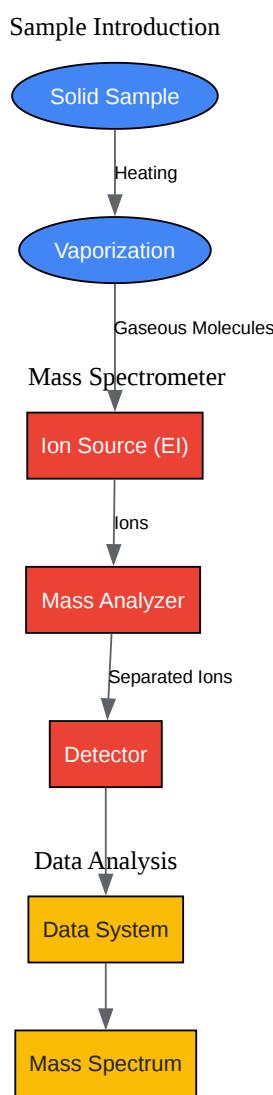
4.1 Sample Preparation

A small quantity of solid **2,4,6-trifluoropyrimidine** is introduced into the mass spectrometer via a direct insertion probe. The sample is then heated to induce sublimation, allowing the gaseous molecules to enter the ion source.

4.2 Mass Spectrometry Analysis

A standard electron ionization (EI) source is utilized. The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This energy is sufficient to cause ionization and subsequent fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole or time-of-flight analyzer. The detector records the abundance of each ion, generating the mass spectrum.

The workflow for a typical EI-MS experiment is depicted in the following diagram.



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